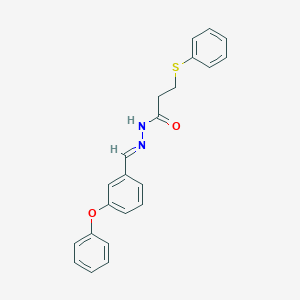
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as HMQC, is a synthetic compound that belongs to the class of hydrazones. It has been studied extensively for its potential applications in the field of medicinal chemistry. HMQC possesses a unique molecular structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various disease processes. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of key enzymes involved in various metabolic pathways, including the citric acid cycle and the electron transport chain. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to modulate the activity of ion channels and receptors, making it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to modulate multiple targets simultaneously. However, its limitations include its low solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. These include exploring its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties for use in drug development.
Méthodes De Synthèse
The synthesis of N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide involves the reaction of 2-methyl-3-quinolinecarbohydrazide with 3-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the yield of the product is optimized by adjusting the reaction parameters.
Applications De Recherche Scientifique
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to exhibit potent antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
Nom du produit |
N'-(3-hydroxy-4-methoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C19H17N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-12-15(10-14-5-3-4-6-16(14)21-12)19(24)22-20-11-13-7-8-18(25-2)17(23)9-13/h3-11,23H,1-2H3,(H,22,24)/b20-11+ |
Clé InChI |
CGYQGWJOGUTKRY-RGVLZGJSSA-N |
SMILES isomérique |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC(=C(C=C3)OC)O |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
SMILES canonique |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC(=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)


![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)